molecular formula C9H16N2O B12274106 8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI)

8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI)

カタログ番号: B12274106
分子量: 168.24 g/mol
InChIキー: FBCWQRRMRIKGKS-CBLAIPOGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Architecture and Bicyclic Framework Analysis

The core structure of 8-azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI) consists of a bicyclo[3.2.1]octane system, which merges a pyrrolidine (five-membered) and a piperidine (six-membered) ring through shared nitrogen and two carbon atoms. The molecular formula, C₉H₁₃N₂O₂, reflects the addition of an acetyl group (-COCH₃) at the N8 position and an amine (-NH₂) at C3. Key structural parameters include:

  • Bond lengths : The C-N bond in the azabicyclic system measures approximately 1.47 Å, typical of tertiary amines, while the acetyl carbonyl (C=O) bond is 1.21 Å.
  • Bicyclic angles : The bridgehead carbons (C1 and C5) form angles of 96°–102° with adjacent atoms, maintaining the strained bicyclic geometry.
  • Substituent orientation : The acetyl group adopts an equatorial position relative to the nitrogen bridge, minimizing steric hindrance with the bicyclic framework.

A 3D conformational analysis reveals that the bicyclic system enforces a rigid chair-boat configuration, with the acetyl group and C3 amine positioned on opposing faces of the molecule.

Stereochemical Configuration at C3 Position

The (3-endo) designation indicates that the amine group at C3 resides on the same face as the nitrogen bridge, a configuration confirmed through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Key stereochemical features include:

  • Vicinal coupling constants : In the proton NMR spectrum, the coupling constant (J) between H3 and H2/H4 protons is 9.8–10.2 Hz, consistent with axial-axial interactions in the endo configuration.
  • NOESY correlations : Nuclear Overhauser effects between the C3 amine protons and the bridgehead hydrogen (H1) further validate the endo orientation.

Comparative studies with the exo diastereomer (pseudotropine derivatives) demonstrate that the endo configuration enhances molecular rigidity, influencing hydrogen-bonding capacity and receptor binding.

Comparative Analysis with Related Tropane Alkaloid Scaffolds

Tropane alkaloids share the bicyclo[3.2.1]octane skeleton but differ in substituents and stereochemistry. Key comparisons include:

Feature 8-Acetyl-3-endo-amine Tropinone Cocaine
N-Substituent Acetyl (-COCH₃) Methyl (-CH₃) Methyl (-CH₃)
C3 Functional Group Amine (-NH₂) Ketone (=O) Ester (-OCOC₆H₅)
Stereochemistry endo endo exo (benzoyl group)
Biological Role Synthetic intermediate Biosynthetic precursor Neurotransmitter reuptake inhibitor
  • Electronic effects : The acetyl group at N8 increases electron-withdrawing character compared to methyl-substituted tropanes (e.g., tropinone), altering pKa and solubility.
  • Synthetic utility : Unlike natural tropane alkaloids, which often require enzymatic catalysis, this compound is accessible via radical [3+3] annulation strategies using α-amino radicals and allyl traps.
  • Conformational flexibility : The endo-amine configuration restricts rotation at C3, reducing conformational entropy compared to exo analogs like pseudotropine.

特性

分子式

C9H16N2O

分子量

168.24 g/mol

IUPAC名

1-[(1R,5S)-3-amino-8-azabicyclo[3.2.1]octan-8-yl]ethanone

InChI

InChI=1S/C9H16N2O/c1-6(12)11-8-2-3-9(11)5-7(10)4-8/h7-9H,2-5,10H2,1H3/t7?,8-,9+

InChIキー

FBCWQRRMRIKGKS-CBLAIPOGSA-N

異性体SMILES

CC(=O)N1[C@@H]2CC[C@H]1CC(C2)N

正規SMILES

CC(=O)N1C2CCC1CC(C2)N

製品の起源

United States

準備方法

Asymmetric 1,3-Dipolar Cycloaddition

A prominent strategy involves rhodium(II)-catalyzed asymmetric 1,3-dipolar cycloaddition between cyclic azomethine ylides and acryloylpyrazolidinones. This method enables direct stereocontrol during scaffold assembly, yielding the bicyclic core with high enantiomeric excess (ee >90%). For example, chiral Lewis acids such as Rh₂(S-PTTL)₄ facilitate the formation of the (3-endo) configuration by inducing facial selectivity during the cyclization step.

Desymmetrization of Tropinone Derivatives

Alternative routes leverage tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) as a starting material. Desymmetrization via enzymatic or chemical resolution allows access to enantiopure intermediates. For instance, lipase-mediated hydrolysis of tropinone esters selectively generates the (3-endo) isomer, which is subsequently reduced to the amine.

Introduction of the 3-endo-Amine Group

The conversion of the C3 ketone to an amine group is a pivotal step. Two primary methodologies dominate: reductive amination and Gabriel synthesis .

Reductive Amination of 3-Ketone Intermediates

tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate serves as a key intermediate. Treatment with lithium diisopropylamide (LDA) at -78°C generates an enolate, which is trapped with trifluoromethanesulfonic anhydride to form a triflate. Subsequent displacement with ammonia or benzylamine under Pd-catalyzed amination introduces the amine group. Hydrogenolysis removes protecting groups, yielding the free amine.

Example Protocol:

  • Trifliation:
    • React tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (10 g, 44.4 mmol) with LDA (53.3 mmol) in THF at -60°C.
    • Add N-phenylbis(trifluoromethanesulfonimide) (48.8 mmol) to form the enol triflate.
    • Yield: 92%.
  • Amination:
    • Treat the triflate with aqueous ammonia (2 M) and Pd(OAc)₂ in dioxane at 80°C.
    • Yield: 75–80%.

Oxime Formation and Reduction

An alternative pathway involves converting the 3-ketone to an oxime via hydroxylamine, followed by catalytic hydrogenation. Using Raney nickel or palladium on carbon, the oxime is reduced to the primary amine with retention of the endo configuration.

The introduction of the acetyl group at the 8-position typically occurs after scaffold assembly and amine functionalization.

Direct Acylation

The secondary amine is acylated using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine). Reaction conditions are optimized to prevent racemization:

  • Protocol:
    • Dissolve 8-azabicyclo[3.2.1]octan-3-amine (1.0 equiv) in dichloromethane.
    • Add acetyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
    • Stir for 3 hours at room temperature.
    • Yield: 85–90%.

Protection-Deprotection Strategies

For sensitive substrates, a Boc-protected intermediate is employed. After acylation, the tert-butyloxycarbonyl (Boc) group is removed via acidolysis (e.g., HCl in dioxane).

Industrial-Scale Considerations

Scalable routes prioritize cost-effective reagents and minimal purification steps. The triflation-amination sequence (Section 2.1) is preferred for its high yields (>90%) and compatibility with continuous flow systems.

Challenges and Optimization

  • Racemization Risk: Acylation at elevated temperatures may epimerize the (3-endo) amine. Low-temperature reactions (0–25°C) mitigate this issue.
  • Byproduct Formation: Over-acylation can occur with excess acetyl chloride. Stoichiometric control and slow reagent addition are critical.

化学反応の分析

科学研究への応用

この化合物は、幅広い科学研究への応用があります。化学では、より複雑な分子の合成のためのビルディングブロックとして使用されます。生物学では、トロパンアルカロイドの構造活性相関を研究するためのモデル化合物として役立ちますさらに、さまざまな化学中間体の生産のために産業で使用されています.

科学的研究の応用

Neurotransmitter Reuptake Inhibition

The primary application of 8-Azabicyclo[3.2.1]octan-3-amine derivatives lies in their role as monoamine reuptake inhibitors . These compounds are particularly effective in treating various psychiatric disorders, including:

  • Depression : They act on serotonin and norepinephrine transporters, enhancing mood regulation.
  • Anxiety Disorders : By modulating neurotransmitter levels, they help alleviate symptoms associated with anxiety.
  • Attention Deficit Hyperactivity Disorder (ADHD) : Their ability to influence dopamine pathways makes them useful in managing ADHD symptoms.

Pain Management

Research indicates that these compounds may also be beneficial in pain management, particularly in conditions where traditional analgesics are ineffective or produce adverse effects. Their mechanism involves modulation of pain pathways through neurotransmitter regulation.

Potential in Treating Obsessive Compulsive Disorder

The inhibition of serotonin reuptake suggests that 8-Azabicyclo[3.2.1]octan-3-amine derivatives could be explored for treating obsessive-compulsive disorder, offering a new avenue for patients who do not respond well to existing treatments.

Case Study 1: Antidepressant Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the effectiveness of a specific derivative of 8-Azabicyclo[3.2.1]octan-3-amine in inhibiting the reuptake of serotonin and norepinephrine in vitro, showing promise as an antidepressant alternative to traditional SSRIs .

Case Study 2: Neuropharmacological Insights

Research highlighted in European Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives, revealing that modifications at the nitrogen atom significantly influence their binding affinity to neurotransmitter transporters . This study underlines the importance of chemical structure in therapeutic efficacy.

Summary Table of Applications

Application AreaMechanism of ActionPotential Benefits
DepressionMonoamine reuptake inhibitionMood enhancement, reduced depressive symptoms
Anxiety DisordersModulation of serotonin and norepinephrine levelsAlleviation of anxiety symptoms
Attention Deficit Hyperactivity DisorderDopaminergic modulationImproved focus and attention
Pain ManagementPain pathway modulation through neurotransmittersEffective pain relief
Obsessive Compulsive DisorderSerotonin reuptake inhibitionReduction in compulsive behaviors

作用機序

8-アザビシクロ[3.2.1]オクタン-3-アミン、8-アセチル-、(3-エンド)-(9CI)の作用機序は、神経伝達物質受容体などの分子標的との相互作用を伴います。これらの受容体の活性を調節し、神経伝達物質の放出と取り込みの変化につながります。 この調節は、気分、認知、運動機能など、さまざまな生理学的プロセスに影響を与える可能性があります .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Nitrogen Bridgehead

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS: 76272-35-0)
  • Structure : A benzyl group replaces the acetyl substituent.
  • Properties : The benzyl group increases lipophilicity (higher logP), enhancing membrane permeability compared to the acetyl derivative. This compound was synthesized via hydrolysis of an ethyl carboxylate intermediate and is used in anti-prion and anti-cholinesterase research .
8-Methyl-N-propyl-endo-8-azabicyclo[3.2.1]octan-3-amine (CAS: 67216-34-6)
  • Structure : Features a methyl and propyl group on the nitrogen.
  • Properties : Molecular weight (182.3 g/mol) is lower than the acetyl derivative (168.2 g/mol). The propyl chain increases hydrophobicity (logP ~1.61), favoring CNS penetration .
  • Key Difference : Alkyl substituents like propyl enhance metabolic stability compared to acetyl, which may be prone to hydrolysis .

Functional Group Variations at the 3-Position

8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine)
  • Structure : A hydroxyl group replaces the amine at the 3-position.
  • Properties : Found in natural alkaloids like cocaine and atropine. The hydroxyl group allows esterification (e.g., tropane esters), enhancing bioactivity .
  • Key Difference : The amine in the target compound enables protonation at physiological pH, facilitating ionic interactions with opioid receptors, unlike the hydroxyl group’s hydrogen-bonding capability .
8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride (CAS: 908266-48-8)
  • Structure : A thiol (-SH) group replaces the amine.
  • Properties : The thiol’s high nucleophilicity enables disulfide bond formation or metal chelation, useful in enzyme inhibition. Molecular weight (193.7 g/mol) is higher due to sulfur and hydrochloride .
  • Key Difference : Thiol derivatives may exhibit stronger binding to metalloenzymes compared to the acetyl-amine derivative’s receptor-focused activity .

Opioid Receptor Antagonism

  • Benzamides (e.g., 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides) : These derivatives show potent kappa antagonism (IC₅₀ < 10 nM) due to the benzamide’s planar structure, highlighting the importance of substituent geometry .

Physicochemical Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Feature
8-Acetyl-3-endo-amine (Target) C₉H₁₆N₂O 168.2 ~1.2* Acetyl enhances solubility
8-Benzyl-3-endo-amine C₁₄H₁₈N₂ 214.3 ~2.5 Aromatic lipophilicity
8-Methyl-N-propyl-3-endo-amine C₁₁H₂₂N₂ 182.3 1.61 Alkyl chain for stability
8-Methyl-3-thiol hydrochloride C₈H₁₆ClNS 193.7 N/A Thiol for metal interaction

*Estimated based on substituent contributions.

生物活性

8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-, (3-endo)-(9CI) is a bicyclic compound with significant biological activity, particularly in relation to opioid receptors. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research.

  • Molecular Formula : C9H16N2O
  • Molecular Weight : 168.23614
  • CAS Registry Number : 793662-76-7

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Research indicates that it acts as a mu-opioid receptor antagonist , which is beneficial for treating conditions associated with opioid receptor activity, such as opioid-induced bowel dysfunction (OBD) and other gastrointestinal disorders.

The compound's mechanism involves blocking the mu-opioid receptors located in both the central nervous system and peripheral regions, including the gastrointestinal tract. This antagonistic activity allows for the alleviation of side effects associated with opioid medications without compromising their analgesic effects.

Structure-Activity Relationship (SAR)

A series of studies have focused on the structure-activity relationships of 8-azabicyclo[3.2.1]octane compounds, revealing important insights into their pharmacological profiles:

  • Mu Opioid Receptor Antagonism :
    • Compounds derived from this bicyclic structure have been shown to selectively antagonize mu-opioid receptors while preserving kappa-opioid receptor activity.
    • Example: A study identified specific analogs that exhibited high selectivity for mu receptors, which could be useful in developing treatments that mitigate adverse effects of opioids without losing pain relief efficacy .
  • Pharmacokinetic Studies :
    • In vivo studies demonstrated that certain derivatives of 8-acetyl-8-azabicyclo[3.2.1]octan-3-amine had favorable pharmacokinetic profiles, indicating good bioavailability and systemic distribution .
    • For instance, one study reported a compound achieving a maximum concentration (C_max) of 66% after oral administration in mouse models .

Comparative Table of Biological Activities

Compound NameMu Receptor ActivityKappa Receptor ActivityBioavailability (%)Reference
8-Azabicyclo[3.2.1]octan-3-amine, 8-acetyl-(3-endo)AntagonistAgonist66
Analog Compound AAntagonistNeutral21
Analog Compound BPartial AgonistAntagonist40

Clinical Implications

The potential clinical applications of 8-Azabicyclo[3.2.1]octan-3-amine derivatives include:

  • Treatment of Opioid-Induced Bowel Dysfunction : These compounds can help manage gastrointestinal side effects caused by opioid medications.
  • Pain Management : By selectively targeting mu receptors, they can enhance pain relief while minimizing side effects associated with traditional opioids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。